molecular formula C14H16N2O B2737644 N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide CAS No. 2411270-02-3

N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide

Cat. No. B2737644
CAS RN: 2411270-02-3
M. Wt: 228.295
InChI Key: GZPMLLZXCOQWTC-UHFFFAOYSA-N
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Description

N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide, also known as CBPYMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBPYMA is a member of the but-2-ynamide family and is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5).

Mechanism of Action

N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide inhibits PRMT5 by binding to its active site, preventing the enzyme from catalyzing the methylation of its substrates. PRMT5 is known to methylate a variety of proteins, including histones and transcription factors, which play important roles in gene expression. By inhibiting PRMT5, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide can alter the expression of genes involved in cell proliferation and differentiation, leading to anti-tumor effects.
Biochemical and Physiological Effects:
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been shown to induce apoptosis (programmed cell death) in cancer cells by altering the expression of genes involved in cell cycle regulation and DNA repair. In addition, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has several advantages for use in laboratory experiments. It is a selective inhibitor of PRMT5, meaning it does not affect other enzymes that may have similar functions. N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide is also stable and can be easily synthesized in large quantities. However, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has limitations in terms of its solubility and toxicity. It may require the use of organic solvents to dissolve, which can affect the results of some assays. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to be toxic to some cell types at high concentrations.

Future Directions

There are several potential future directions for research on N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide. One area of interest is the development of N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide analogs with improved solubility and reduced toxicity. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may be used in combination with other anti-cancer agents to enhance their efficacy. Further studies on the mechanism of action of N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may also lead to the identification of new targets for cancer therapy. Finally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may have potential applications in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.

Synthesis Methods

N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide can be synthesized through a multi-step process, starting with the reaction of 4-pyridinemethanol with cyclobutylcarbonyl chloride to form the intermediate compound, 4-(cyclobutylcarbonyl)pyridine. This intermediate is then reacted with propargylamine to form the final product, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide.

Scientific Research Applications

N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to be a potent inhibitor of PRMT5, an enzyme that plays a critical role in the regulation of gene expression, cell differentiation, and proliferation. PRMT5 inhibition by N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been shown to have anti-tumor effects in several cancer cell lines, including leukemia, lymphoma, and lung cancer. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-4-13(17)16-14(11-5-3-6-11)12-7-9-15-10-8-12/h7-11,14H,3,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPMLLZXCOQWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1CCC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide

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